tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride
CAS No.:
Cat. No.: VC15733171
Molecular Formula: C8H19ClN2O3
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19ClN2O3 |
|---|---|
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-6(4-9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m0./s1 |
| Standard InChI Key | IFSXMFIIOIMDNJ-RGMNGODLSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CN)CO.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CN)CO.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central (2S)-1-amino-3-hydroxypropan-2-yl backbone, where the amino group is protected by a tert-butyl carbamate moiety, and the hydroxyl group remains free for further functionalization. The hydrochloride salt enhances solubility in polar solvents, a critical property for laboratory handling. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₉ClN₂O₃ |
| IUPAC Name | tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride |
| Stereochemistry | (2S) configuration at C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CN)CO.Cl |
| InChI Key | IFSXMFIIOIMDNJ-RGMNGODLSA-N |
The stereochemistry at the C2 position is critical for its biological interactions and synthetic utility, as enantiomeric purity often dictates reactivity in chiral environments.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves multi-step protecting group strategies to achieve regioselective functionalization. A typical pathway proceeds as follows:
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Starting Material: (2S)-1-Amino-1,3-propanediol is reacted with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
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Protection: The amino group is selectively protected by the Boc group at 0–5°C, yielding tert-butyl N-[(2S)-1,3-dihydroxypropan-2-yl]carbamate.
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Hydrochloride Formation: Treatment with hydrochloric acid in ethyl acetate precipitates the hydrochloride salt, which is purified via recrystallization.
Industrial Production Considerations
Large-scale manufacturing employs continuous flow reactors to enhance yield (>85%) and reduce side reactions. Critical parameters include:
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Temperature Control: Maintaining <10°C during Boc protection to minimize racemization.
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Purification: Chromatography or fractional crystallization to achieve >98% enantiomeric excess (ee).
Functional Applications
Role in Peptide Synthesis
The compound serves as a key intermediate in solid-phase peptide synthesis (SPPS):
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Amino Protection: The Boc group shields the primary amine during coupling reactions.
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Orthogonal Deprotection: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the hydroxyl group remains inert, enabling sequential functionalization.
Pharmaceutical Relevance
Derivatives of this compound are precursors in synthesizing β-amino alcohols, which are structural motifs in:
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Antihypertensive Agents: Nebivolol analogs.
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Anticancer Drugs: Proteasome inhibitors.
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Antibiotics: β-Lactamase-resistant cephalosporins.
Comparative Analysis with Related Carbamates
Structural Analogues
| Compound | Key Differences |
|---|---|
| tert-Butyl carbamate | Lacks amino and hydroxyl substituents |
| tert-Butyl N-(hydroxyethyl)carbamate | Replaces amino group with hydroxyl |
| tert-Butyl N-(cyanomethyl)carbamate | Substitutes hydroxyl with cyano group |
The presence of both amino and hydroxyl groups in tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate hydrochloride enables dual functionality in synthetic pathways, distinguishing it from simpler carbamates.
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